molecular formula C23H22N2O5 B2638885 2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896833-35-5

2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2638885
CAS No.: 896833-35-5
M. Wt: 406.438
InChI Key: DRQQIQDYSPYKQV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione scaffold. Key structural attributes include:

  • 2-Cyclohexyl substituent: A bulky aliphatic group that enhances lipophilicity and may influence steric interactions.
  • 8-Methoxy moiety: An electron-donating group that could modulate electronic properties and solubility.

Properties

IUPAC Name

2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQIQDYSPYKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups, including a chromene core and a furan moiety. These structural elements contribute to its biological activity by facilitating interactions with various biological macromolecules.

Chemical Structure:

C20H23N2O5\text{C}_{20}\text{H}_{23}\text{N}_{2}\text{O}_{5}

The biological activity of 2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is believed to stem from its ability to interact with multiple molecular targets. These interactions may modulate key biological pathways, leading to therapeutic effects.

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
  • Receptor Interaction: It may also interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A few notable studies have explored the biological activity of related compounds:

  • Study on Chromene Derivatives:
    • A study indicated that chromene derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values below 20 µM for some derivatives .
    • The study emphasized structure-activity relationships (SAR), noting that modifications to the furan and methoxy groups could enhance activity.
  • Antimicrobial Evaluation:
    • Another investigation assessed the antimicrobial properties of chromene derivatives against bacterial strains such as E. coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Comparative Analysis

To provide a clearer understanding of the compound's biological activity relative to similar compounds, a comparative analysis is presented below:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound A15 µM30 µg/mL
Compound B10 µM25 µg/mL
2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione<20 µM<50 µg/mL

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity (XLogP3) :

    • The tert-butylphenyl group in yields XLogP3 = 4.8, indicating high lipophilicity, favorable for membrane permeability. The target compound’s cyclohexyl group likely increases XLogP3 further (~5.1 estimated).
    • Aliphatic substituents (e.g., propyl in ) reduce lipophilicity compared to aromatic groups.
  • Furan-2-ylmethyl groups (target compound, ) contribute heteroaromaticity and moderate hydrogen-bonding capacity.

Structural Implications for Bioactivity

  • Aromatic vs. Aliphatic Substituents: Phenyl and phenylethyl groups () may enhance π-π interactions with biological targets, whereas cyclohexyl (target) or tert-butylphenyl () groups prioritize steric bulk and lipophilicity. Anti-tumor activity in related chromeno-pyrimidine derivatives (e.g., triazine derivatives in ) suggests that substituent flexibility and electronic properties are critical for bioactivity.
  • Methoxy Positioning :

    • The 8-methoxy group in the target compound and may stabilize the chromene ring electronically, influencing binding affinity in enzymatic assays.

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